Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is a complex organic compound with a molecular formula of C12H21NO4 This compound features a pyrrolidine ring, a tetrahydropyran ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the cyclization of a suitable precursor. The hydroxyl group is then introduced via a hydroxylation reaction. The pyrrolidine ring is synthesized separately and then coupled with the tetrahydropyran derivative through a series of condensation reactions. The final step involves esterification to form the carboxylate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring can interact with various biological pathways, potentially modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is unique due to the presence of both a pyrrolidine ring and a tetrahydropyran ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 1-[(4-hydroxyoxan-4-yl)methyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-16-11(14)10-2-5-13(8-10)9-12(15)3-6-17-7-4-12/h10,15H,2-9H2,1H3 |
InChI Key |
QZXGOVBZZXETAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2(CCOCC2)O |
Origin of Product |
United States |
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